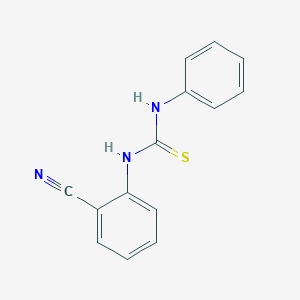

N-(2-cyanophenyl)-N'-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

92165-07-6 |

|---|---|

Molecular Formula |

C14H11N3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

1-(2-cyanophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |

InChI Key |

URXIJEGTYRMMJJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 2 Cyanophenyl N Phenylthiourea

Established Synthetic Pathways for N-(2-cyanophenyl)-N'-phenylthiourea

The most fundamental and widely employed method for the synthesis of N,N'-disubstituted thioureas, including this compound, is the reaction between an isothiocyanate and a primary amine. This pathway offers two primary routes for the target compound:

Route A: The reaction of 2-aminobenzonitrile (B23959) with phenyl isothiocyanate .

Route B: The reaction of aniline with 2-cyanophenyl isothiocyanate .

Both routes involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in a suitable organic solvent, such as dry acetone (B3395972) or benzene (B151609), at room temperature or with gentle heating to facilitate the reaction. mdpi.commdpi.comresearchgate.net

A classic and versatile method for generating the isothiocyanate intermediate in situ is the Douglas-Dains reaction. orgsyn.org In a procedure analogous to the synthesis of related acyl thioureas, an aroyl chloride (like benzoyl chloride) is reacted with a thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate) in a solvent like acetone. orgsyn.org This forms an aroyl isothiocyanate, which then reacts with an amine. For this compound, this would be adapted by using 2-aminobenzonitrile as the amine that reacts with a generated phenyl isothiocyanate or vice versa. researchgate.netorgsyn.org

For instance, the synthesis of the isomeric compound, 1-(3-cyanophenyl)-3-(2-furoyl)thiourea, was successfully achieved by reacting 3-aminobenzonitrile (B145674) with furoyl isothiocyanate in dry acetone, yielding the final product after recrystallization. researchgate.net This demonstrates the viability and straightforward nature of the isothiocyanate-amine condensation pathway for synthesizing cyanophenyl-substituted thioureas.

Development of Novel Synthetic Approaches for this compound Analogues

The this compound scaffold is a valuable starting point for the synthesis of more complex heterocyclic analogues, primarily through reactions involving the cyano group and the thiourea (B124793) moiety.

One significant strategy involves the intramolecular cycloaddition of thiourea derivatives formed from N-(2-cyanophenyl)benzimidoyl isothiocyanate. mdpi.com In a one-pot synthesis, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with various primary amines initially forms 1-substituted-3-[(2-cyanophenylimino)phenylmethyl]thioureas. mdpi.comresearchgate.net These intermediates contain nucleophilic sites capable of attacking the proximate nitrile group, leading to cyclization. This process can ultimately yield complex heterocyclic systems like 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. mdpi.com

Furthermore, acyl thiourea derivatives are exceptionally versatile precursors for a wide range of heterocycles. rsc.org Depending on the reaction partner and conditions, the thiourea backbone can be transformed into various five- or six-membered rings. Examples of such transformations include:

Thiazolidinones and Thiazoles: Reaction with reagents like chloroacetic acid or α-bromoacetophenones. rsc.org

1,2,4-Triazoles: Cyclization with hydrazine (B178648) hydrate. rsc.org

Tetrazoles: Reaction with sodium azide, often catalyzed by a metal salt like copper sulfate. rsc.org

2H-1,3,5-Oxadiazines: Dehydrosulfurization using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org

These derivatization reactions significantly expand the chemical space accessible from the initial thiourea structure, allowing for the generation of diverse molecular architectures for various applications.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the synthesized this compound. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

The synthesis of N-aryl-N'-aroyl thioureas, which is structurally related to the target compound, has been optimized using phase transfer catalysis under solvent-free conditions. sci-hub.st In one study, polyethylene (B3416737) glycol (PEG-400) was used as an effective and inexpensive phase transfer catalyst for the reaction between benzoyl chloride, potassium thiocyanate, and an aromatic amine. sci-hub.st The reaction proceeded efficiently at room temperature without the need for an organic solvent, achieving high yields (80.0-98.1%). sci-hub.st

Solvent selection can have a profound impact on reaction outcomes. In organocatalytic reactions involving thiourea catalysts, chlorinated solvents such as chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) have been shown to provide superior yields and stereoselectivities compared to non-chlorinated solvents like toluene, THF, or acetonitrile. Polar, protic solvents like methanol (B129727) can be particularly detrimental, sometimes inhibiting product formation entirely.

The following interactive table illustrates how varying reaction parameters can influence the yield of a representative thiourea synthesis, based on findings from related syntheses.

| Condition | Yield (%) | Reference |

|---|

Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. Several green chemistry principles have been successfully applied to the synthesis of thioureas, which are directly applicable to the preparation of this compound.

Solvent-Free and Mechanochemical Methods: A highly effective green approach is to conduct reactions under solvent-free conditions. This can be achieved by simply grinding the solid reactants together, a technique known as mechanochemistry. sci-hub.stasianpubs.org For example, N-aryl-N'-aroyl thioureas have been synthesized in high yields by grinding potassium thiocyanate, benzoyl chloride, and an aromatic amine in a mortar at room temperature. sci-hub.st This method eliminates the need for volatile organic solvents, reduces waste, and simplifies product isolation. sci-hub.stasianpubs.org Similarly, mechanochemical reactors that use vibrational grinding have been employed for the one-step synthesis of phenylthiourea (B91264) from aniline, carbon disulfide, and potassium hydroxide, avoiding solvents and the need for heating. google.com

Aqueous and Alternative Green Solvents: Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. The synthesis of N-aryl-N'-(2-benzofuroyl)-thioureas has been accomplished in an aqueous medium using a phase-transfer catalyst, offering advantages of simple operation and mild conditions. researchgate.net Another innovative approach involves using Cyrene, a bio-based dipolar aprotic solvent, as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. For the synthesis of related heterocyclic compounds from thiourea precursors, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of N 2 Cyanophenyl N Phenylthiourea

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Specific ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and signal assignments for N-(2-cyanophenyl)-N'-phenylthiourea, are not available in the reviewed literature.

Vibrational Analysis via Infrared and Raman Spectroscopy of this compound

Detailed experimental Infrared (IR) and Raman spectroscopic data, including tables of vibrational frequencies and their corresponding mode assignments for this compound, could not be found.

Electronic Structure Probing using Ultraviolet-Visible Spectroscopy of this compound

Published Ultraviolet-Visible (UV-Vis) spectroscopic data, including absorption maxima (λmax) and details on the electronic transitions for this compound, are not available.

Molecular Weight and Fragmentation Pattern Analysis by Mass Spectrometry

While the molecular weight can be calculated based on the chemical formula (C₁₄H₁₁N₃S), specific experimental mass spectrometry data, including detailed fragmentation patterns for this compound, were not found in the searched literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis of this compound

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as unit cell parameters, space group, bond lengths, bond angles, and details of intermolecular interactions are not available.

Crystalline Phase Identification and Purity Assessment via Powder X-ray Diffraction

No experimental powder X-ray diffraction (PXRD) patterns for this compound have been reported in the available scientific literature.

Coordination Chemistry of N 2 Cyanophenyl N Phenylthiourea with Metal Ions

Ligand Behavior and Preferred Coordination Modes of N-(2-cyanophenyl)-N'-phenylthiourea

No specific information available in search results.

Synthetic Strategies and Physicochemical Characterization of Metal Complexes of this compound

No specific information available in search results.

Determination of Stoichiometry and Geometrical Configurations in this compound Metal Complexes

No specific information available in search results.

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Coordination Compounds

No specific information available in search results.

Magnetochemical Studies of Paramagnetic this compound Metal Complexes

No specific information available in search results.

Reactivity and Stability Profiles of this compound Coordination Compounds

No specific information available in search results.

Supramolecular Interactions and Self Assembly Architectures of N 2 Cyanophenyl N Phenylthiourea

Analysis of Intermolecular Hydrogen Bonding Networks Involving N-(2-cyanophenyl)-N'-phenylthiourea

The thiourea (B124793) backbone, –NH–C(S)–NH–, is a robust and predictable hydrogen-bonding unit. In N,N'-disubstituted thioureas, the N-H protons act as hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor. Extensive crystallographic studies on related thiourea derivatives have revealed a common and stable hydrogen-bonding motif.

In the absence of a specific crystal structure for this compound, we can infer its likely hydrogen-bonding patterns from analogous compounds such as N-benzoyl-N'-(4'-cyanophenyl)thiourea. mdpi.com In such systems, the most prevalent interaction is the formation of a centrosymmetric dimer via a pair of N–H···S hydrogen bonds. This creates a characteristic R²₂(8) ring motif, which is a common feature in the crystal packing of many thiourea derivatives. researchgate.net

The N-H groups of the thiourea moiety are expected to engage in these intermolecular hydrogen bonds. The specific geometric parameters of these bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, and the donor-hydrogen-acceptor (D-H···A) angle, are critical in determining the strength and stability of the resulting supramolecular assembly. For comparison, in N-benzoyl-N'-(4'-cyanophenyl)thiourea, N–H···S hydrogen bonds are observed, contributing to the formation of dimeric structures. mdpi.com It is highly probable that this compound would exhibit a similar dimeric assembly driven by N–H···S hydrogen bonds.

Investigation of Pi-Stacking and Other Non-Covalent Interactions in this compound Assemblies

The presence of two aromatic rings, the phenyl and the 2-cyanophenyl groups, introduces the possibility of π-π stacking interactions, which are crucial in the organization of many aromatic compounds. colostate.edu These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of the aromatic rings. The geometry of π-π stacking can vary, with common arrangements being face-to-face, parallel-displaced, and T-shaped (edge-to-face). colostate.edu

In the crystal structures of related aromatic thiourea derivatives, π-π stacking interactions are frequently observed, often in a parallel-displaced or T-shaped conformation to minimize electrostatic repulsion. biointerfaceresearch.com For this compound, the relative orientation of the phenyl and cyanophenyl rings will be influenced by the steric and electronic effects of the substituents. The electron-withdrawing nature of the cyano group can influence the quadrupole moment of the cyanophenyl ring, which in turn affects the preferred stacking geometry.

Formation and Characterization of Supramolecular Architectures Based on this compound

Based on the analysis of the likely intermolecular interactions, this compound is expected to form well-defined supramolecular architectures. The primary and most predictable assembly is the formation of centrosymmetric dimers through N–H···S hydrogen bonds.

These dimeric units can then further assemble into higher-order structures. For example, the dimers may pack in a herringbone pattern or stack into columns. The stacking of these dimers is likely to be influenced by π-π interactions between the aromatic rings of adjacent dimers. This can lead to the formation of one-dimensional chains or two-dimensional sheets.

The specific architecture will depend on a delicate balance of all the intermolecular forces at play. The characterization of these supramolecular architectures would typically be achieved through single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. Although a specific structure for this compound is not publicly available, data from closely related compounds provide a strong basis for predicting these assemblies.

Table 1: Predicted Supramolecular Architectures and Key Interactions for this compound

| Supramolecular Motif | Driving Interactions | Expected Geometric Features |

|---|---|---|

| Centrosymmetric Dimer | N–H···S hydrogen bonds | R²₂(8) ring motif |

| 1D Chains / 2D Sheets | π-π stacking between dimers, weaker C-H···X interactions | Parallel-displaced or T-shaped stacking of aromatic rings |

Implications for Crystal Engineering and Rational Design of Advanced Materials

The understanding of supramolecular interactions in this compound has significant implications for crystal engineering. researchgate.net By systematically modifying the substituents on the phenyl rings, it is possible to tune the strength and directionality of the hydrogen bonds and π-stacking interactions. This allows for the rational design of crystalline materials with desired structures and properties.

For example, introducing bulky substituents could disrupt the formation of the typical hydrogen-bonded dimers, leading to alternative supramolecular architectures. Conversely, adding functional groups that can participate in additional hydrogen bonding could lead to more complex and robust networks. The ability to control the self-assembly process is a cornerstone of developing advanced materials for applications in areas such as nonlinear optics, sensing, and pharmaceuticals.

The predictable nature of the thiourea hydrogen-bonding motifs makes these compounds excellent building blocks for supramolecular synthesis. By understanding how the subtle interplay of various non-covalent forces dictates the final crystal structure, researchers can design new molecules that self-assemble into materials with tailored functionalities.

Computational and Theoretical Investigations of N 2 Cyanophenyl N Phenylthiourea

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-(2-cyanophenyl)-N'-phenylthiourea, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been employed to determine its optimized molecular geometry in the ground state. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the bond lengths and angles within the molecule.

Studies have shown that the optimized geometry obtained from DFT calculations can accurately reproduce experimental data from techniques like X-ray crystallography. researchgate.net Energetic analyses using DFT can also shed light on the stability of different conformations of the molecule. For instance, in related thiourea (B124793) derivatives, DFT has been used to calculate the relative energies of different conformers, identifying the most stable structures. nih.gov

Furthermore, DFT is instrumental in exploring the reactivity of this compound. By calculating various electronic properties, researchers can predict how the molecule will interact with other chemical species. For example, the analysis of the molecule's electronic density can reveal regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its electrostatic recognition sites. nih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions. mdpi.com

For this compound, the MEP map would highlight the electron-rich and electron-poor regions. Typically, negative potential regions (often colored red or yellow) are associated with lone pairs of electrons on electronegative atoms like nitrogen, oxygen, and sulfur, indicating sites prone to electrophilic attack. researchgate.net Conversely, positive potential regions (colored blue) are usually found around hydrogen atoms bonded to electronegative atoms, representing sites for nucleophilic attack. researchgate.net

The MEP is a useful descriptor for predicting how a molecule will interact with biological receptors or other molecules, as it governs the initial stages of recognition and binding. nih.gov The electrostatic potential is a key factor in understanding hydrogen bonding and other non-covalent interactions that are vital in chemical and biological processes. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.org The energies and distributions of these orbitals are fundamental in predicting the chemical reactivity and understanding reaction mechanisms. libretexts.orgnih.gov

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis can identify the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. For instance, the distribution of the HOMO would indicate the primary sites for electrophilic attack, while the LUMO distribution would show the most probable sites for nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity. |

Computational Vibrational Frequency Calculations and Correlation with Experimental Spectra

Computational vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using methods like DFT, which can provide a set of harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. nih.govresearchgate.net

For this compound, the calculated vibrational frequencies can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of different functional groups within the molecule.

Often, the calculated harmonic frequencies are scaled by an empirical factor to achieve better agreement with the experimental anharmonic frequencies. researchgate.net A good correlation between the theoretical and experimental spectra serves as a validation of the computational model and the optimized molecular geometry. researchgate.net This analysis provides a detailed understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations of this compound in Various Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide valuable insights into the behavior of this compound in different environments, such as in the gas phase, in solution, or in a condensed phase.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the transitions between them. nih.gov By simulating the molecule in a solvent, it is possible to study the solute-solvent interactions and how they influence the molecular structure and dynamics.

Furthermore, MD simulations can be employed to investigate the interactions of this compound with other molecules, such as proteins or nucleic acids. jppres.comnih.gov This is particularly relevant for understanding its potential biological activity, as it can reveal the binding modes and affinities of the molecule to a biological target. jppres.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

In addition to vibrational spectra, computational methods can also be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netresearchgate.net The calculated chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation and assignment of the NMR signals. researchgate.net

Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, allowing for the prediction of the absorption maxima (λ_max). The comparison of theoretical and experimental UV-Vis spectra can provide insights into the electronic structure and chromophoric properties of this compound. researchgate.net

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts | GIAO, DFT | Structural elucidation and signal assignment. |

| UV-Vis Absorption Maxima | TD-DFT | Electronic transitions and chromophoric properties. |

Mechanistic Aspects of N 2 Cyanophenyl N Phenylthiourea in Advanced Applications

Principles and Mechanisms of Chemosensing by N-(2-cyanophenyl)-N'-phenylthiourea

This compound belongs to the thiourea (B124793) class of compounds, which are recognized for their ability to act as chemosensors, particularly for anions. rsc.org The underlying principle of their sensing capability lies in the formation of hydrogen bonds between the thiourea's N-H protons and the target anion. This interaction leads to a detectable signal, such as a change in color or fluorescence.

Ion Recognition Mechanisms and Selectivity

The ion recognition by this compound and related thiourea-based sensors is primarily governed by hydrogen bonding. The two N-H groups of the thiourea moiety act as hydrogen bond donors, interacting with electron-rich anions. The selectivity of these sensors for specific anions is influenced by several factors, including the acidity of the N-H protons, the geometric arrangement of the binding sites, and the electronic properties of the substituents on the phenyl rings.

The presence of the electron-withdrawing cyano group in the ortho position of one phenyl ring in this compound increases the acidity of the adjacent N-H proton, enhancing its hydrogen-bonding capability. This can lead to stronger interactions with anions compared to unsubstituted phenylthiourea (B91264).

Studies on similar thiourea derivatives have shown that the selectivity for certain anions can be tuned by modifying the substituents on the aromatic rings. For instance, introducing electron-withdrawing groups can enhance the binding affinity for anions that form strong hydrogen bonds. The binding process often involves a 1:1 stoichiometry between the receptor and the anion. rsc.org

Anion Sensing Architectures and Underlying Principles

The architecture of anion sensors based on this compound and its analogs is designed to translate the anion binding event into a measurable output. nih.gov A common approach involves coupling the thiourea binding site to a signaling unit, such as a chromophore or fluorophore. nih.govscience.gov

Upon anion binding, a conformational change can occur within the sensor molecule, which alters the electronic communication between the binding site and the signaling unit. nih.gov This can result in a change in the absorption or emission properties of the sensor, providing a visual or spectroscopic signal. For example, the binding of an anion can induce an intramolecular charge transfer (ICT), leading to a new absorption band at a longer wavelength. xmu.edu.cn

The design of these sensors often aims to create a specific binding cavity that complements the size and shape of the target anion, thereby enhancing selectivity. The use of multiple hydrogen-bonding sites can further improve the binding affinity and selectivity. researchgate.net

Signal Transduction Mechanisms in this compound-Based Sensors

The signal transduction in sensors based on this compound relies on converting the chemical recognition of an anion into a physical signal. nih.govnih.gov The primary mechanisms include:

Colorimetric Sensing: The binding of an anion to the thiourea group can alter the electronic structure of the molecule, leading to a change in its absorption spectrum and a visible color change. science.gov This allows for naked-eye detection of the target anion.

Fluorescence Sensing: If the thiourea moiety is linked to a fluorophore, anion binding can modulate the fluorescence properties through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov This can result in fluorescence quenching or enhancement, providing a highly sensitive detection method.

Electrochemical Sensing: The interaction with an anion can also be detected electrochemically. For instance, the binding event can alter the redox potential of the sensor molecule, which can be measured using techniques like cyclic voltammetry.

Catalytic Mechanisms and Pathways Involving this compound

Thiourea derivatives, including this compound, have emerged as versatile organocatalysts. rsc.org Their catalytic activity often stems from their ability to act as hydrogen-bond donors, activating substrates and stabilizing transition states.

Organocatalytic Roles and Reaction Pathways of this compound

This compound can catalyze various organic reactions through hydrogen-bond activation. The thiourea moiety can simultaneously donate two hydrogen bonds to an electrophilic substrate, increasing its reactivity towards a nucleophile.

A plausible catalytic cycle for a reaction catalyzed by this compound would involve:

Formation of a complex between the thiourea catalyst and the electrophilic substrate through hydrogen bonding.

Activation of the electrophile, making it more susceptible to nucleophilic attack.

Attack by the nucleophile on the activated electrophile to form the product.

Release of the product and regeneration of the catalyst for the next cycle.

This mode of activation has been successfully applied in various reactions, including Michael additions, aldol (B89426) reactions, and cyanosilylations. science.govehu.es The enantioselectivity in asymmetric catalysis is often achieved by using chiral thiourea derivatives, where the stereochemical outcome is controlled by the specific geometry of the catalyst-substrate complex. science.gov

Elucidation of Catalytic Mechanisms in Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands

While specific research on MOFs incorporating this compound as a ligand is not extensively documented in the provided search results, the general principles of catalysis by functionalized MOFs can be extrapolated. nih.gov MOFs offer a unique platform for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential for incorporating catalytically active sites. researchgate.netresearchgate.net

If this compound were used as a ligand to construct a MOF, the catalytic mechanism would likely involve:

Lewis Acidity: The metal nodes of the MOF could act as Lewis acidic sites, activating substrates. researchgate.net

Brønsted Acidity/Basicity: The thiourea moiety within the MOF structure could provide Brønsted acidic (N-H) or basic (C=S) sites. researchgate.net

Cooperative Catalysis: The metal centers and the functional organic linkers could work in synergy to catalyze reactions. For example, the metal node could activate one substrate, while the thiourea group activates another, bringing them in close proximity within the MOF pores for reaction.

The confined environment of the MOF pores can also influence the selectivity of the reaction by controlling the orientation and access of the substrates to the active sites. nih.gov The catalytic activity of such a MOF would depend on the accessibility of the active sites, the stability of the framework under reaction conditions, and the electronic and steric properties of the this compound ligand. mdpi.com

Investigation of Reaction Kinetics and Selectivity in this compound Catalyzed Processes

The catalytic prowess of thiourea derivatives, including this compound, is fundamentally rooted in their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form specific and directional hydrogen bonds with substrates, thereby activating them towards a chemical reaction. This interaction is central to understanding the reaction kinetics and selectivity observed in processes catalyzed by this compound.

Reaction Kinetics:

The rate of a reaction catalyzed by this compound is intricately linked to the formation of a catalyst-substrate complex. Kinetic studies on analogous thiourea-catalyzed reactions, such as the Michael addition, have revealed that the reaction rate often exhibits a first-order dependence on the concentrations of the catalyst, the nucleophile, and the electrophile. This suggests that the formation of a ternary complex in the transition state is the rate-determining step. harvard.eduharvard.edu

For a hypothetical reaction catalyzed by this compound, the rate law could be expressed as:

Rate = k [Catalyst] [Substrate A] [Substrate B]

The rate constant, k, would be influenced by several factors, including the solvent polarity and the electronic nature of the substituents on the phenyl rings. The electron-withdrawing cyano group on the phenyl ring is expected to enhance the acidity of the N-H protons, leading to stronger hydrogen bonding and potentially a higher reaction rate compared to unsubstituted phenylthiourea.

A plausible kinetic profile for a catalyzed reaction would involve an initial equilibrium for the formation of the catalyst-substrate complex, followed by the rate-limiting chemical transformation. The turnover frequency (TOF) of the catalyst, a measure of its efficiency, would be dependent on the stability of the intermediates and the energy barrier of the transition state. In some instances, the reaction may exhibit saturation kinetics at high substrate concentrations, indicating that the catalyst becomes fully engaged in the catalytic cycle.

Selectivity:

Selectivity in catalysis refers to the preferential formation of one product over others. In the context of this compound, this primarily pertains to enantioselectivity and regioselectivity.

Enantioselectivity: For reactions involving chiral molecules, the catalyst can guide the reaction to favor the formation of one enantiomer. This is achieved through the formation of diastereomeric transition states with different energy levels. The specific stereochemical arrangement of the this compound molecule, although achiral itself, can be modified by introducing chiral auxiliaries to induce enantioselectivity. The precise orientation of the substrates within the chiral pocket created by the catalyst, stabilized by hydrogen bonds, dictates the stereochemical outcome. nih.govacs.org

Regioselectivity: In reactions where a substrate can react at multiple sites, this compound can direct the reaction to a specific position. This is often governed by a combination of steric hindrance and electronic interactions between the catalyst and the substrate. The bulky phenyl and cyanophenyl groups can sterically shield certain reactive sites, while the hydrogen bonding can activate a specific functional group within the substrate. mdpi.com

The selectivity of catalytic processes involving this compound can be fine-tuned by modifying the reaction conditions, such as temperature, solvent, and the presence of co-catalysts. For instance, the use of a Brønsted acid or base in conjunction with the thiourea catalyst can significantly influence both the rate and the selectivity of the reaction. harvard.edu

Table 1: Representative Kinetic Data for Thiourea-Catalyzed Reactions

This table presents data for related thiourea catalysts to illustrate the typical kinetics and selectivity achievable in such systems.

This compound in Functional Material Design: Mechanistic Insights

The unique chemical properties of this compound also make it a valuable component in the design of functional materials, particularly in the fields of polymer chemistry and surface modification.

In polymer science, this compound can play several mechanistic roles, primarily acting as a functional monomer, a chain transfer agent, or a component in the formulation of composite materials.

Functional Monomer: If incorporated into a polymer backbone, the thiourea and cyanophenyl moieties can introduce specific functionalities. The thiourea group can act as a site for hydrogen bonding, influencing the polymer's solubility, thermal stability, and mechanical properties. The cyano group can participate in dipolar interactions and potentially serve as a reactive handle for further chemical modifications. The polymerization mechanism would depend on the type of polymerizable group attached to the molecule. For instance, if an acryloyl or styrenyl group were present, the compound could participate in free-radical or controlled radical polymerization processes. acs.orgresearchgate.net

Chain Transfer Agent: In radical polymerization, the thiourea moiety could potentially act as a chain transfer agent, controlling the molecular weight and dispersity of the resulting polymers. The mechanism would involve the abstraction of a hydrogen atom from the N-H group by a propagating radical, followed by re-initiation of a new polymer chain.

Composite Formation: When blended with a polymer matrix to form a composite material, this compound can act as a compatibilizer or a reinforcing agent. Its ability to form hydrogen bonds with the polymer chains can improve the interfacial adhesion between different phases of the composite, leading to enhanced mechanical properties. scielo.br The presence of aromatic rings can also lead to π-π stacking interactions, further contributing to the stability and organization of the composite structure.

Table 2: Potential Interactions of this compound in Polymer Composites

| Interaction Type | Interacting Groups | Potential Effect on Composite |

| Hydrogen Bonding | Thiourea N-H with polymer carbonyl, hydroxyl, or ether groups | Improved interfacial adhesion, enhanced mechanical strength |

| Dipole-Dipole | Cyano group with polar groups in the polymer matrix | Increased compatibility, modified dielectric properties |

| π-π Stacking | Phenyl and cyanophenyl rings with aromatic polymers | Enhanced thermal stability, ordered morphology |

| Van der Waals | Entire molecule with the polymer matrix | General improvement in miscibility |

The modification of material surfaces is crucial for a wide range of applications, from biocompatible implants to advanced electronics. This compound offers intriguing possibilities for surface functionalization through various interaction mechanisms.

Adsorption and Self-Assembly: The molecule can adsorb onto surfaces through a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. On suitable substrates, it may self-assemble into ordered monolayers or thin films. The orientation of the molecules within these layers would be dictated by the interplay of molecule-molecule and molecule-surface interactions. For example, on a hydroxylated surface, the thiourea group could form hydrogen bonds, orienting the molecule with its aromatic rings exposed.

Surface-Initiated Polymerization: this compound can be chemically anchored to a surface to act as an initiator for surface-initiated polymerization (SIP). rsc.orgsemanticscholar.org For this, the molecule would first need to be functionalized with a group that can covalently bind to the surface (e.g., a silane (B1218182) group for silica (B1680970) surfaces). Once immobilized, the thiourea moiety or another introduced initiating group could trigger the polymerization of monomers from the surface, leading to the growth of a dense layer of polymer brushes. This "grafting-from" approach allows for precise control over the thickness and density of the polymer coating, thereby tailoring the surface properties such as wettability, biocompatibility, and friction.

Corrosion Inhibition: Thiourea derivatives are known to be effective corrosion inhibitors for metals. This compound can adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. The mechanism involves the interaction of the sulfur and nitrogen atoms with the metal surface, as well as the formation of a hydrophobic barrier by the aromatic rings. rsc.org

The ability to tailor surface properties through the controlled deposition and reaction of molecules like this compound opens up a vast design space for the creation of advanced functional materials with precisely engineered interfaces.

Exploration of Biological Mechanisms Mediated by N 2 Cyanophenyl N Phenylthiourea

Investigation of Specific Enzyme Inhibition Mechanisms by N-(2-cyanophenyl)-N'-phenylthiourea

The thiourea (B124793) moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, often through the coordination of the sulfur atom with metal ions in the enzyme's active site or through the formation of hydrogen bonds. The presence of the 2-cyanophenyl group in this compound is anticipated to modulate its inhibitory profile.

Research on analogous compounds suggests that this compound likely acts as an inhibitor for several classes of enzymes. For instance, phenylthiourea (B91264) (PTU) is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov It has been shown to inhibit the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA) with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov While the thiourea group in some inhibitors interacts directly with the metal center of enzymes, studies on phenylthiourea's binding to human tyrosinase-related protein 1 (TYRP1) revealed that its aromatic ring blocks the active site entrance without direct coordination of the thiourea sulfur to the binuclear metal ions. nih.gov This suggests that the inhibitory mechanism can be multifaceted, involving both steric hindrance and potential electronic interactions.

Furthermore, thiourea derivatives have been investigated as inhibitors of sirtuins (SIRTs), a class of histone deacetylases. scilit.comnih.govresearchgate.netacs.orgjocms.org For example, certain novel thiourea-based compounds have shown inhibitory activity against SIRT1, SIRT2, and SIRT3, with some exhibiting IC50 values in the low micromolar range. nih.gov The presence and position of substituents on the phenyl rings of these derivatives play a crucial role in their inhibitory potency.

Thiourea derivatives have also been identified as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.govacs.org Studies on quinazoline- and thiourea-containing sorafenib (B1663141) analogs have demonstrated potent inhibitory activities against both EGFR and VEGFR-2. nih.gov The introduction of electron-withdrawing groups on the terminal aromatic ring of these analogs often leads to enhanced inhibitory activity. nih.gov

Preliminary data on a structurally similar compound, 1-(3-cyanophenyl)-2-thiourea, indicates inhibitory activity against tyrosine phosphatases with an IC50 value of approximately 25 µM, likely through interaction with the catalytic cysteine thiol. This finding suggests that this compound may also exhibit inhibitory effects on this class of enzymes.

Table 1: Enzyme Inhibition by Thiourea Derivatives

| Compound/Derivative Class | Target Enzyme | IC50/Ki Value | Reference |

|---|---|---|---|

| Phenylthiourea (PTU) | Phenoloxidase | Ki = 0.21 ± 0.09 µM | nih.gov |

| 1-(3-Cyanophenyl)-2-thiourea | Tyrosine Phosphatases | ~25 µM | |

| Nε-methyl-thiocarbamoyl-lysine | SIRT1/2/3 | - | nih.gov |

| Quinazoline-thiourea sorafenib analogs | EGFR | IC50 = 0.01 - 0.05 µM | nih.gov |

| Quinazoline-thiourea sorafenib analogs | VEGFR-2 | IC50 = 0.05 - 0.19 µM | nih.gov |

| Pyrazole-thiadiazole derivative (6g) | EGFR | IC50 = 0.024 ± 0.002 µM | acs.org |

Mechanisms of Receptor Binding, Activation, or Inhibition Pathways

The ability of this compound to interact with biological receptors is largely governed by its structural features, which allow for various non-covalent interactions. The thiourea group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions.

One significant area of investigation for thiourea derivatives is their role as anion receptors. nih.govrsc.orgias.ac.inxmu.edu.cn The N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with various anions. The presence of the electron-withdrawing cyano group on the phenyl ring in this compound is expected to enhance the acidity of the N-H protons, thereby increasing its anion binding affinity. nih.govrsc.org Studies on tripodal thiourea receptors containing a 4-cyanophenyl group have demonstrated this enhanced affinity, showing a binding preference for fluoride (B91410) and dihydrogen phosphate (B84403) anions. nih.govrsc.org

In the context of specific protein receptors, as mentioned earlier, thiourea derivatives have been shown to target the EGFR. researchgate.netnih.gov The binding mechanism often involves the formation of hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase domain, thereby inhibiting its activity. Molecular docking studies of related compounds have illustrated these interactions, highlighting the importance of the thiourea scaffold in anchoring the molecule within the active site.

Furthermore, research on N-aryl-N'-(thiophen-2-yl)thiourea derivatives has identified them as specific agonists for human Toll-like receptor 1/2 (TLR1/2), triggering the NF-κB pathway. nih.gov This suggests that the thiourea scaffold can also mediate receptor activation, leading to downstream signaling events. The specific role of the 2-cyanophenyl group in this compound in modulating such receptor interactions warrants further investigation.

Molecular Interactions with Biomolecules at a Mechanistic Level

At the molecular level, the biological activity of this compound is dictated by its specific interactions with the functional groups of biomolecules such as proteins and nucleic acids. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and π-π stacking.

The thiourea group is a key player in forming hydrogen bonds. The two N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual capability allows for the formation of a stable, six-membered ring-like hydrogen bonding pattern with appropriate functional groups on a biomolecule, such as carboxylate or phosphate groups. xmu.edu.cn

The phenyl and 2-cyanophenyl rings contribute to the molecule's ability to engage in hydrophobic and π-π stacking interactions. The phenyl rings can fit into hydrophobic pockets within a protein's active or allosteric site. The cyano group, being electron-withdrawing, can influence the electronic properties of the phenyl ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Crystal structure analyses of related thiourea derivatives complexed with anions or within protein active sites have provided valuable insights into these interactions. nih.govias.ac.in For instance, the crystal structure of a tripodal thiourea receptor with fluoride shows the encapsulation of the anion through multiple N-H···F⁻ interactions. ias.ac.in In the case of phenylthiourea binding to TYRP1, hydrophobic interactions appear to be the dominant force, with the phenyl ring blocking access to the active site. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Biological Systems

Studies on various thiourea derivatives have provided some general SAR principles that can be extrapolated to this compound:

The Thiourea Moiety: The -NH-C(=S)-NH- group is fundamental for the biological activity of many thiourea derivatives. Its ability to form strong hydrogen bonds is a key determinant of binding affinity to enzymes and receptors. xmu.edu.cn

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings have a significant impact on activity.

Electron-withdrawing groups , such as the cyano group (-CN), generally enhance the acidity of the N-H protons of the thiourea group, leading to stronger hydrogen bonding and often increased biological activity. nih.govrsc.org A study on a different molecular scaffold found that a fluoro or cyano substitution at the ortho position of a benzene (B151609) ring resulted in improved inhibitory activity. nih.gov This suggests that the 2-cyano group in this compound is likely to be a key contributor to its biological effects.

The position of the substituent is also critical. For instance, in some series of thiourea derivatives, meta or para substitutions have been shown to have different effects on activity compared to ortho substitutions.

A QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cancer cells identified a correlation between the lipophilicity (π) of the substituents and the cytotoxic activity, indicating the importance of hydrophobic interactions in the mechanism of action of these compounds. ubaya.ac.id

Future Research Trajectories for N 2 Cyanophenyl N Phenylthiourea

Development of Advanced Synthetic Strategies for N-(2-cyanophenyl)-N'-phenylthiourea Derivatives with Tailored Functionality

The functionalization of this compound is a key area of research, as the introduction of specific substituents can modulate its chemical properties for targeted applications. Future research in this domain is likely to focus on the development of more efficient and versatile synthetic methodologies.

One promising approach involves the one-pot synthesis of quinazolin-4-yl-thiourea derivatives starting from N-(2-cyanophenyl)benzimidoyl isothiocyanate. mdpi.comresearchgate.net This method allows for the introduction of a wide range of substituents on the thiourea (B124793) nitrogen, leading to a library of derivatives with diverse electronic and steric properties. The reaction proceeds via an intramolecular cycloaddition, where the nitrogen of the thiourea attacks the nitrile group, followed by a Dimroth rearrangement to yield the stable quinazoline-thiourea product. mdpi.com This strategy offers a direct route to complex heterocyclic structures from a readily accessible precursor.

Microwave-assisted organic synthesis represents another avenue for the rapid and efficient production of this compound derivatives. rsc.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The use of solid-supported catalysts in conjunction with microwave irradiation could further enhance the sustainability and scalability of these synthetic processes.

Furthermore, the development of novel catalytic systems for the synthesis of thiourea derivatives is an active area of investigation. For instance, the use of metal nanoparticles or organocatalysts could provide milder and more selective reaction conditions. rsc.org The exploration of flow chemistry for the continuous production of this compound and its derivatives also holds promise for industrial applications.

| Synthetic Strategy | Description | Potential Advantages | Key References |

| One-pot Quinazolin-4-yl-thiourea Synthesis | Intramolecular cycloaddition of 1-substitued-3-[(2-cyanophenyl- imino)phenylmethyl] thioureas. | Access to complex heterocyclic derivatives. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between isothiocyanates and amines. | Reduced reaction times, improved yields. | rsc.org |

| Catalytic Methods | Employment of metal nanoparticles or organocatalysts for the synthesis. | Milder reaction conditions, enhanced selectivity. | rsc.org |

Exploration of Novel Mechanistic Pathways in Catalysis and Sensing Applications

The unique structural features of this compound, particularly the presence of both a hydrogen-bond-donating thiourea group and a coordinating cyano group, make it a compelling candidate for applications in catalysis and chemical sensing.

In the realm of catalysis, thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. rsc.org Future research will likely focus on elucidating the precise role of the this compound scaffold in catalytic cycles. The cyano group could participate in catalysis by coordinating to a metal co-catalyst or by modulating the electronic properties of the phenyl ring, thereby influencing the acidity of the thiourea protons. The investigation of its application in asymmetric catalysis, where the chirality can be introduced either on the phenylthiourea (B91264) backbone or through a chiral co-catalyst, is a particularly exciting prospect.

As a chemical sensor, the thiourea moiety can act as a recognition site for anions through hydrogen bonding interactions. researchgate.netrsc.orgmdpi.com The binding of an anion to the thiourea protons can lead to a change in the electronic properties of the molecule, which can be detected by spectroscopic or electrochemical methods. The cyano group can also play a crucial role in the sensing mechanism. It can act as an additional binding site for certain analytes or can be incorporated into a larger chromophoric or fluorophoric system, leading to a more pronounced signaling response. researchgate.net The development of sensors based on this compound for the selective detection of environmentally and biologically important anions is a promising area of future research. The mechanism of signal transduction, whether it be through photoinduced electron transfer, intramolecular charge transfer, or other processes, will be a key focus of these investigations. researchgate.netnih.gov

| Application | Potential Mechanistic Pathway | Role of this compound | Key References |

| Organocatalysis | Activation of substrates through hydrogen bonding. | The thiourea group acts as a hydrogen bond donor, while the cyano group can modulate electronic properties or coordinate to a co-catalyst. | rsc.org |

| Anion Sensing | Anion recognition via hydrogen bonding to the thiourea protons. | The thiourea is the primary binding site, and the cyano group can enhance the signaling response as part of a larger reporter group. | researchgate.netrsc.orgmdpi.comnih.gov |

Integration of this compound into Multifunctional Materials with Enhanced Performance

The incorporation of this compound into polymeric and supramolecular structures can lead to the development of multifunctional materials with tailored properties. The thiourea and cyano functionalities provide multiple coordination sites for metal ions, making this compound an excellent building block for coordination polymers and metal-organic frameworks (MOFs). core.ac.ukresearchgate.netmdpi.com

Future research will likely explore the synthesis of novel coordination polymers where this compound acts as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. core.ac.uk The choice of the metal ion and the reaction conditions will determine the topology and porosity of the resulting material. These materials could find applications in gas storage and separation, catalysis, and as sensors. The presence of the cyano group offers a site for post-synthetic modification, allowing for the introduction of additional functionalities into the material.

Furthermore, this compound can be grafted onto the surface of solid supports, such as silica (B1680970) or polymers, to create functionalized materials for applications in solid-phase extraction and heterogeneous catalysis. The immobilization of the thiourea derivative can enhance its stability and facilitate its recovery and reuse.

The self-assembly of this compound derivatives into well-defined supramolecular architectures through hydrogen bonding and other non-covalent interactions is another promising research direction. These supramolecular materials could exhibit interesting photophysical or electronic properties with potential applications in organic electronics and optoelectronics.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms and predicting the properties of new molecules and materials. In the context of this compound, computational methods can provide valuable insights into its structure, reactivity, and interactions with other chemical species.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule and to determine the relative energies of different conformers. These calculations can also provide information about the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals. This information is crucial for understanding the reactivity of the molecule and its potential as a catalyst or sensor.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and to investigate its interactions with solvent molecules and other solutes. mdpi.com For example, MD simulations can be used to model the binding of anions to the thiourea group and to elucidate the structural and energetic factors that govern this process.

Furthermore, computational methods can be used to predict the properties of new derivatives of this compound before they are synthesized in the laboratory. This can help to guide the design of new molecules with optimized properties for specific applications. For instance, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their catalytic activity or sensing performance, enabling the in-silico screening of large libraries of compounds.

| Computational Method | Application to this compound | Expected Insights | Key References |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculations. | Understanding of stability, reactivity, and electronic properties. | |

| Molecular Dynamics (MD) | Simulation of behavior in solution, modeling of anion binding. | Insights into solvation effects and the mechanism of molecular recognition. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with catalytic activity or sensing performance. | Predictive design of new derivatives with enhanced properties. | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.